molecular formula C29H30N2O6 B12115802 Cholecystokinin-33 (human) trifluoroacetate salt H-Lys-Ala-Pro-Ser-Gly-Arg-Met-Ser-Ile-Val-Lys-Asn-Leu-Gln-Asn-Leu-Asp-Pro-Ser-His-Arg-Ile-Ser-Asp-Arg-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 trifluoroacetate salt

Cholecystokinin-33 (human) trifluoroacetate salt H-Lys-Ala-Pro-Ser-Gly-Arg-Met-Ser-Ile-Val-Lys-Asn-Leu-Gln-Asn-Leu-Asp-Pro-Ser-His-Arg-Ile-Ser-Asp-Arg-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 trifluoroacetate salt

Cat. No.: B12115802
M. Wt: 502.6 g/mol
InChI Key: FPUNBFZNOBAEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholecystokinin-33 (human) trifluoroacetate salt H-Lys-Ala-Pro-Ser-Gly-Arg-Met-Ser-Ile-Val-Lys-Asn-Leu-Gln-Asn-Leu-Asp-Pro-Ser-His-Arg-Ile-Ser-Asp-Arg-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 trifluoroacetate salt is a synthetic peptide that mimics the naturally occurring cholecystokinin-33 in humans. This compound is known for its role in the gastrointestinal system, where it stimulates the digestion of fat and protein. It is also involved in various neurological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholecystokinin-33 (human) trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.

    Cleavage: The peptide is cleaved from the resin and deprotected.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Cholecystokinin-33 (human) trifluoroacetate salt follows similar steps but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of advanced purification techniques ensures the final product meets the required specifications for research and clinical applications.

Chemical Reactions Analysis

Types of Reactions

Cholecystokinin-33 (human) trifluoroacetate salt can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residues, leading to the formation of sulfoxides.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the specific modification desired.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptide with altered amino acid residues.

Scientific Research Applications

Cholecystokinin-33 (human) trifluoroacetate salt has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in gastrointestinal physiology and neurobiology.

    Medicine: Explored for potential therapeutic applications in digestive disorders and neurological conditions.

    Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.

Mechanism of Action

Cholecystokinin-33 (human) trifluoroacetate salt exerts its effects by binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and the brain. This binding activates signaling pathways that stimulate the release of digestive enzymes and bile, as well as modulate satiety and anxiety. The molecular targets include CCK1 and CCK2 receptors, which are G-protein-coupled receptors involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Cholecystokinin-8 (human): A shorter peptide with similar biological activity.

    Cholecystokinin-58 (human): A longer peptide with additional biological functions.

    Gastrin: A related peptide hormone with overlapping functions in the gastrointestinal system.

Uniqueness

Cholecystokinin-33 (human) trifluoroacetate salt is unique due to its specific sequence and length, which confer distinct binding properties and biological activities. Its ability to mimic the natural hormone makes it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

benzyl 3-[[1-methoxy-3-(2-methoxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-35-26-15-9-8-13-22(26)16-24(28(33)36-2)30-27(32)25-17-21-12-6-7-14-23(21)18-31(25)29(34)37-19-20-10-4-3-5-11-20/h3-15,24-25H,16-19H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUNBFZNOBAEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)OC)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.